molecular formula C11H7BrClNO B11844953 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone

1-(6-Bromo-2-chloroquinolin-3-yl)ethanone

Cat. No.: B11844953
M. Wt: 284.53 g/mol
InChI Key: MLAOHOFAOYOABZ-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative with the molecular formula C11H7BrClNO This compound is characterized by the presence of a bromine atom at the 6th position, a chlorine atom at the 2nd position, and an ethanone group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 6-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine and chlorine atoms may enhance its binding affinity to specific targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone is unique due to the presence of both bromine and chlorine atoms along with the ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-(6-bromo-2-chloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3

InChI Key

MLAOHOFAOYOABZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)Cl

Origin of Product

United States

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